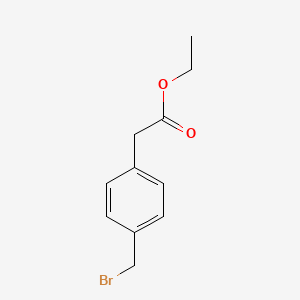

Ethyl 2-(4-(bromomethyl)phenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRNFSQJXFUUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577225 | |

| Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-81-4 | |

| Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 4 Bromomethyl Phenyl Acetate

Established Synthetic Pathways

Established methods for synthesizing Ethyl 2-(4-(bromomethyl)phenyl)acetate typically rely on fundamental organic reactions, including radical bromination and acid-catalyzed esterification, often combined in a multistep sequence.

Bromination Reactions for Bromomethylphenyl Moieties

The introduction of the bromomethyl group at the benzylic position of a toluene (B28343) derivative is a critical step in forming the core structure of the target compound. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.org This reaction proceeds via a free-radical mechanism and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted under reflux conditions. wikipedia.orgevitachem.com

The Wohl-Ziegler reaction is initiated by the formation of a bromine radical from NBS. wikipedia.org This radical then abstracts a hydrogen atom from the methyl group on the benzene (B151609) ring (the benzylic position), forming a stable benzylic radical. This intermediate subsequently reacts with a bromine source to yield the desired bromomethylphenyl product. The starting material for this specific synthesis is typically ethyl 2-(p-tolyl)acetate.

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for this reaction. koreascience.kr However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Research has shown that using 1,2-dichlorobenzene (B45396) as a solvent can be superior to the classic Wohl-Ziegler procedure, resulting in higher yields and shorter reaction times. koreascience.krresearchgate.net A patented method also describes using high-boiling point solvents like chlorobenzene (B131634) or dichlorobenzene for the bromination of the precursor p-methylphenylacetic acid, initiated by incandescent light. google.com

| Solvent | Reaction Time (hours) | Isolated Yield (%) | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 12 | 79 | koreascience.krresearchgate.net |

| 1,2-Dichlorobenzene | 8 | 92 | koreascience.krresearchgate.net |

Esterification Techniques for Ethyl Phenylacetate (B1230308) Derivatives

The formation of the ethyl ester functional group is another key synthetic step. This is most commonly achieved through Fischer esterification, a reaction between the corresponding carboxylic acid—in this case, 2-(4-(bromomethyl)phenyl)acetic acid—and an alcohol (ethanol) in the presence of an acid catalyst. wikipedia.orgathabascau.ca

The Fischer esterification is an equilibrium-controlled process. organic-chemistry.org To drive the reaction toward the formation of the ester product, an excess of the alcohol reactant is typically used, in accordance with Le Châtelier's Principle. cerritos.edumasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chemicalbook.comorgsyn.org The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the ester. organic-chemistry.orgcerritos.edu

Alternative methods for esterification exist, such as the alcoholysis of acid chlorides or anhydrides and the reaction of a carboxylate salt with an alkyl halide. athabascau.ca Another approach is the Steglich esterification, which uses coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

Multistep Synthesis Approaches

The synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate is inherently a multistep process, combining the reactions described above. There are two primary logical sequences:

Route A:

Esterification: p-Methylphenylacetic acid is first converted to its ethyl ester, ethyl 2-(p-tolyl)acetate, via Fischer esterification with ethanol (B145695) and an acid catalyst. chemicalbook.comorgsyn.org

Bromination: The resulting ethyl 2-(p-tolyl)acetate undergoes benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator to yield the final product, Ethyl 2-(4-(bromomethyl)phenyl)acetate. evitachem.comkoreascience.krresearchgate.net

Route B:

Bromination: p-Methylphenylacetic acid is first subjected to benzylic bromination using NBS to produce 2-(4-(bromomethyl)phenyl)acetic acid. google.com

Esterification: The intermediate acid is then esterified with ethanol using a method like Fischer esterification to afford Ethyl 2-(4-(bromomethyl)phenyl)acetate. wikipedia.org

Both routes are viable for producing the target compound, with the choice often depending on the specific reaction conditions, available starting materials, and desired purity of the intermediates.

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods applicable to the synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate.

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of esters and their precursors. In the context of Fischer esterification, novel catalysts have been explored to improve efficiency and reusability. For instance, graphene oxide has been reported as an efficient and reusable solid acid catalyst for a wide range of esterification reactions. organic-chemistry.org

Enzymatic catalysis offers a highly selective and green alternative for ester synthesis. chemicalbook.comsemanticscholar.org Lipases and esterases can catalyze the esterification of phenylacetic acid derivatives in organic solvents, often under mild conditions. semanticscholar.org For example, the synthesis of ethyl phenylacetate has been achieved with high yield using enzymes like Novozym 435. chemicalbook.com

Phase-transfer catalysis (PTC) is another powerful technique that can enhance reaction rates and yields in heterogeneous systems. crdeepjournal.orgbiomedres.us This method is particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble substrate. In a relevant synthesis, solid-liquid PTC has been successfully used with catalysts like tetra-n-butylphosphonium bromide to prepare ethers from phenols. crdeepjournal.org Ultrasound-assisted PTC has also been shown to effectively synthesize ethyl 2-(4-nitrophenoxy)acetate, a structurally related ester, under mild conditions. ijche.com Such methods could potentially be adapted for the esterification of 2-(4-(bromomethyl)phenyl)acetic acid.

| Reaction Step | Catalytic Method | Catalyst Example | Key Advantage | Reference |

|---|---|---|---|---|

| Bromination | Radical Initiation | AIBN / Benzoyl Peroxide | Effective initiation of radical chain reaction | wikipedia.orgkoreascience.kr |

| Esterification | Acid Catalysis | H₂SO₄ / Graphene Oxide | Classic method / Reusable solid acid | organic-chemistry.orgorgsyn.org |

| Enzymatic Catalysis | Lipases (e.g., Novozym 435) | High selectivity, mild conditions | chemicalbook.comsemanticscholar.org | |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., TBAB) | Enhances rate in two-phase systems | ijche.comresearchgate.net |

Green Chemistry Principles in Synthetic Routes

Applying the principles of green chemistry to the synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate aims to reduce environmental impact and improve safety. A significant improvement has been the replacement of hazardous solvents. The substitution of the toxic and ozone-depleting solvent carbon tetrachloride (CCl₄) with less harmful alternatives like 1,2-dichlorobenzene in the Wohl-Ziegler bromination step is a prime example. koreascience.krresearchgate.net Furthermore, the use of ethyl acetate (B1210297), the ester product class, is itself considered environmentally friendly, often referred to as a "green solvent". iolcp.com

The use of biocatalysis, employing enzymes for the esterification step, aligns perfectly with green chemistry principles by operating under mild temperatures and pressures, often with high selectivity, which reduces by-product formation and simplifies purification. semanticscholar.org Similarly, the development of reusable solid acid catalysts like graphene oxide for esterification minimizes waste by allowing the catalyst to be easily separated and reused over multiple cycles. organic-chemistry.org

The application of enabling technologies such as ultrasound irradiation can also contribute to greener synthetic routes. Sonocatalysis can increase reaction rates, leading to shorter reaction times and potentially lower energy consumption. ijche.com These optimized protocols demonstrate a clear trend towards more sustainable and efficient chemical manufacturing.

One-Pot and Parallel Synthesis Strategies

One-pot synthesis represents a highly efficient chemical strategy where a reactant is subjected to successive chemical reactions in a single reactor. This approach avoids the lengthy separation processes and purification of intermediate chemical compounds, thereby saving time and resources. Parallel synthesis is a technique used to synthesize a large number of compounds simultaneously, typically in a spatially separated manner, which is highly valuable in chemical library generation for drug discovery.

While these methodologies offer significant advantages in modern organic synthesis, a review of the current scientific literature does not reveal specifically documented one-pot or parallel synthesis strategies for the direct production of Ethyl 2-(4-(bromomethyl)phenyl)acetate. The synthesis of this compound is typically reported via more conventional, stepwise procedures. The development of one-pot or parallel synthesis routes for this compound remains a potential area for future research to enhance synthetic efficiency.

Precursor and Starting Material Considerations in Ethyl 2-(4-(bromomethyl)phenyl)acetate Synthesis

A common and direct pathway to Ethyl 2-(4-(bromomethyl)phenyl)acetate involves the benzylic bromination of Ethyl 2-(p-tolyl)acetate. This reaction selectively targets the methyl group attached to the phenyl ring.

Precursor: Ethyl 2-(p-tolyl)acetate.

Reaction: The core transformation is a free-radical bromination of the benzylic methyl group.

Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of selective reaction, as it provides a low, constant concentration of bromine (Br₂). masterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the application of heat or UV light. koreascience.kr

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator generates a radical, which then abstracts a hydrogen atom from the benzylic methyl group of Ethyl 2-(p-tolyl)acetate to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. masterorganicchemistry.com

Solvent: The choice of solvent is crucial to prevent competing reactions. Non-polar solvents such as carbon tetrachloride (CCl₄) have been traditionally used, although due to toxicity and environmental concerns, alternative solvents like 1,2-dichlorobenzene have been found to be effective, sometimes offering superior yields and shorter reaction times. koreascience.kr

| Precursor | Key Transformation | Primary Reagent | Initiator | Reaction Type |

|---|---|---|---|---|

| Ethyl 2-(p-tolyl)acetate | Benzylic Bromination | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Free Radical Halogenation |

An alternative synthetic approach starts with 4-(bromomethyl)phenylacetic acid and involves the formation of the ethyl ester.

Precursor: 4-(bromomethyl)phenylacetic acid. This compound itself can be used as a precursor for serine protease inhibitors and in the synthesis of other complex molecules. youtube.com

Reaction: This route utilizes an esterification reaction to convert the carboxylic acid group into an ethyl ester.

Reagents: The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comathabascau.ca

Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrytalk.org

Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed. youtube.commasterorganicchemistry.com The mixture is usually heated to reflux to increase the reaction rate. orgsyn.org

| Precursor | Key Transformation | Primary Reagent | Catalyst | Reaction Type |

|---|---|---|---|---|

| 4-(bromomethyl)phenylacetic acid | Esterification | Ethanol (C₂H₅OH) | Sulfuric Acid (H₂SO₄) | Fischer Esterification |

The selection between these two primary routes depends on the availability and cost of the starting materials. Both pathways are well-established and provide reliable methods for the synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate.

Chemical Reactivity and Transformations of Ethyl 2 4 Bromomethyl Phenyl Acetate

Electrophilic and Nucleophilic Reactions of the Bromomethyl Group

The C-Br bond in the bromomethyl group is the most reactive site on the molecule for many transformations. The benzylic position of the bromine atom enhances its reactivity, particularly in substitution reactions.

The primary benzylic bromide in Ethyl 2-(4-(bromomethyl)phenyl)acetate is highly susceptible to attack by a wide array of nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglibretexts.org In this one-step process, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.orgmasterorganicchemistry.com This reaction proceeds with an inversion of configuration if the carbon were chiral, though it is achiral in this specific compound. libretexts.org

This reactivity is exploited in various synthetic applications:

Ether Synthesis: In the Williamson ether synthesis, an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a base like sodium hydride, acts as a nucleophile to displace the bromide, forming an ether linkage. wikipedia.orgyoutube.com

N-Alkylation: Primary and secondary amines can react with the bromomethyl group to form the corresponding secondary or tertiary amines, respectively. This N-alkylation is a fundamental C-N bond-forming reaction. researchgate.net

S-Alkylation: Thiolates (RS⁻) are excellent nucleophiles and react readily to form thioethers (sulfides), as demonstrated in the synthesis of quinazolinone derivatives where a thiolate intermediate is alkylated. nih.gov

Formation of Other Esters: Carboxylate anions can act as nucleophiles to displace the bromide, forming a new ester linkage and yielding a diester compound.

Cyanide Substitution: The reaction with cyanide salts (e.g., NaCN, KCN) replaces the bromine with a cyano group, extending the carbon chain and providing a versatile nitrile functional group that can be further hydrolyzed or reduced. rsc.org

The following table summarizes common nucleophilic substitution reactions involving the bromomethyl group.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Amine | Ammonia (NH₃) | Primary Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide |

The synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate often proceeds through a free-radical bromination of ethyl 2-p-tolylacetate using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). evitachem.com This indicates that the benzylic C-H bond of the precursor is susceptible to radical abstraction.

Conversely, the C-Br bond in Ethyl 2-(4-(bromomethyl)phenyl)acetate can undergo homolytic cleavage under radical conditions to form a benzylic radical. This intermediate can then participate in various radical-mediated transformations. For instance, hydrodebromination can be achieved using a radical mechanism, replacing the bromine atom with a hydrogen atom. Phenyl radicals, generated from other sources, are known to react with ethyl acetate (B1210297), primarily through hydrogen abstraction, highlighting the complex nature of radical reactions in such systems. nih.gov The addition of phenyl radicals to double bonds is also a well-studied, rapid process. scielo.br

Reactions Involving the Ester Moiety

The ethyl ester group (–COOCH₂CH₃) is less reactive than the bromomethyl group but can undergo several important transformations under specific, controlled conditions.

Hydrolysis is the cleavage of the ester bond by reaction with water. This can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄) results in a reversible reaction that yields 4-(bromomethyl)phenylacetic acid and ethanol (B145695). To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521) (NaOH), is used as a reactant rather than a catalyst. libretexts.orgepa.gov The reaction produces the sodium salt of the carboxylic acid (sodium 4-(bromomethyl)phenylacetate) and ethanol. libretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com

Acid-Catalyzed Transesterification: By heating Ethyl 2-(4-(bromomethyl)phenyl)acetate in a different alcohol (e.g., methanol) with an acid catalyst, the ethoxy group (–OCH₂CH₃) can be exchanged for a methoxy (B1213986) group (–OCH₃), yielding Methyl 2-(4-(bromomethyl)phenyl)acetate. Using the new alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), can also catalyze the reaction through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Enzymatic Reactions: Lipases and esterases can be used as biocatalysts for hydrolysis or transesterification under mild and controlled conditions, often with high selectivity. semanticscholar.org

The table below outlines these transformations.

| Reaction | Reagents | Key Conditions | Products |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat, excess water | 4-(bromomethyl)phenylacetic acid + Ethanol |

| Basic Hydrolysis | NaOH(aq) or KOH(aq) | Heat | Sodium 4-(bromomethyl)phenylacetate + Ethanol |

| Transesterification | CH₃OH, H⁺ or NaOCH₃ | Heat, excess methanol (B129727) | Methyl 2-(4-(bromomethyl)phenyl)acetate + Ethanol |

The ester functional group can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the loss of the ethoxide leaving group and a second hydride addition. A subsequent aqueous workup protonates the resulting alkoxide. This process converts the ethyl acetate moiety into a 2-hydroxyethyl group, yielding the product 2-(4-(bromomethyl)phenyl)ethan-1-ol.

Aromatic Ring Functionalizations

Further functionalization of the benzene (B151609) ring of Ethyl 2-(4-(bromomethyl)phenyl)acetate can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the -CH₂COOEt (ethoxycarbonylmethyl) group and the -CH₂Br (bromomethyl) group.

Both of these substituents are alkyl-type groups and therefore act as ortho, para-directors for incoming electrophiles. brainly.com They activate the positions ortho and para to themselves for electrophilic attack. Since the two groups are para to each other, the positions ortho to the -CH₂COOEt group are the same as those ortho to the -CH₂Br group. Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), is expected to occur at the two equivalent positions ortho to the existing substituents (positions 2 and 6 relative to the ethoxycarbonylmethyl group). rsc.orgbrainly.com Although they are directing groups, they are also weakly deactivating, meaning the reactions may require standard or slightly forced EAS conditions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of ethyl 2-(4-(bromomethyl)phenyl)acetate, the benzene ring is substituted with two groups: a bromomethyl group (-CH₂Br) and an ethyl acetoxy methyl group (-CH₂CO₂Et). Both of these are alkyl-type substituents, which are generally considered to be activating and ortho-, para-directing for electrophilic aromatic substitution. However, the para position is already occupied by the bromomethyl group. Therefore, electrophilic attack is anticipated to occur at the ortho positions relative to the ethyl acetoxy methyl group (positions 2 and 6) or the ortho position relative to the bromomethyl group (position 3 and 5).

While specific studies on the electrophilic aromatic substitution of ethyl 2-(4-(bromomethyl)phenyl)acetate are not extensively documented in publicly available literature, we can infer the likely outcomes based on the behavior of similar molecules. For instance, the nitration of ethylbenzene, a related aralkyl compound, yields a mixture of ortho- and para-nitroethylbenzene. google.com

A common method for bromomethylation of aromatic compounds involves using a 30 wt.% solution of HBr in acetic acid with paraformaldehyde. sciencemadness.org The reverse reaction, the electrophilic substitution on a bromomethylated aromatic compound, would be influenced by the directing effects of the existing substituents.

In a typical nitration reaction, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comstmarys-ca.edu For ethyl 2-(4-(bromomethyl)phenyl)acetate, this would likely lead to the introduction of a nitro group onto the aromatic ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-(bromomethyl)-2-nitrophenyl)acetate and Ethyl 2-(4-(bromomethyl)-3-nitrophenyl)acetate |

| Halogenation | Br₂, FeBr₃ | Ethyl 2-(2-bromo-4-(bromomethyl)phenyl)acetate and Ethyl 2-(3-bromo-4-(bromomethyl)phenyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(4-(bromomethyl)-2-acylphenyl)acetate and Ethyl 2-(4-(bromomethyl)-3-acylphenyl)acetate |

It is important to note that the presence of the benzylic bromide introduces a potential site for side reactions, particularly under Friedel-Crafts conditions where the Lewis acid catalyst could promote reactions at the bromomethyl group.

Coupling Reactions of Phenyl Halide Analogues

While ethyl 2-(4-(bromomethyl)phenyl)acetate itself is not a phenyl halide, its analogues where a halogen is directly attached to the aromatic ring are important substrates for cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

A prominent example is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.com For instance, ethyl (4-bromophenyl)acetate, a phenyl halide analogue, can be coupled with phenylboronic acid to synthesize ethyl (4-phenylphenyl)acetate. jeolusa.com This reaction can be carried out under various conditions, including "green" aqueous solvent systems. jeolusa.com

The Heck reaction is another palladium-catalyzed cross-coupling reaction that joins aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.com An analogue like ethyl (4-iodophenyl)acetate could be reacted with an alkene such as ethyl acrylate (B77674) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com The efficiency and outcome of the Heck reaction are influenced by the choice of catalyst, ligands, base, and solvent. fu-berlin.de

Table 2: Examples of Coupling Reactions with Phenyl Halide Analogues of Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Analogue | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| Ethyl (4-bromophenyl)acetate | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, Na₂CO₃, acetone (B3395972)/H₂O | Ethyl (4-phenylphenyl)acetate | jeolusa.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Aryl Halides | Activated Alkenes | Heck | Palladium catalyst, base | Substituted Alkenes | organic-chemistry.org |

These examples demonstrate the utility of phenyl halide analogues in building more complex molecular architectures through well-established coupling methodologies.

Stereochemical Aspects in the Derivatization of Related Compounds

The stereochemistry of reactions involving derivatives of phenylacetic acid is a critical area of research, particularly for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications. orgsyn.orgnih.gov While ethyl 2-(4-(bromomethyl)phenyl)acetate itself is achiral, derivatization at the α-carbon of the acetate moiety can introduce a stereocenter.

One common approach to achieve stereocontrol is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched product. harvard.edu

Another strategy is the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as stereodirecting reagents. nih.gov This method avoids the need to attach and remove a chiral auxiliary. nih.govresearchgate.net High enantioselectivities have been achieved in the alkylation of various arylacetic acids with different electrophiles. nih.gov

Enzymatic kinetic resolution is also a powerful tool for obtaining enantiomerically pure 2-arylpropionic acids. Esterases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enriched.

Table 3: Methods for Stereoselective Derivatization of Phenylacetic Acid Derivatives

| Method | Key Reagent/Concept | Example Application | Stereochemical Outcome | Reference |

| Chiral Auxiliary | (R,R)- and (S,S)-pseudoephedrine | Alkylation of pseudoephedrine amides derived from carboxylic acids | High diastereoselectivity | wikipedia.orgharvard.edu |

| Chiral Lithium Amide | Chiral lithium amides as stereodirecting reagents | Direct enantioselective alkylation of arylacetic acids | High enantiomeric excess (ee) | nih.govresearchgate.net |

| Asymmetric Hydrovinylation | Chiral catalyst for hydrovinylation of vinyl arenes | Synthesis of 2-arylpropionic acids from vinyl arenes | Excellent enantioselectivities (>97% ee) | nih.gov |

| Enzymatic Kinetic Resolution | Esterases | Resolution of racemic ethyl 2-arylpropionates | Production of enantiomerically pure (S)-2-arylpropionic acids |

These examples highlight the sophisticated strategies employed to control stereochemistry in the synthesis of chiral molecules related to ethyl 2-(4-(bromomethyl)phenyl)acetate.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The strategic placement of two distinct functional groups in Ethyl 2-(4-(bromomethyl)phenyl)acetate allows for a wide range of chemical transformations, making it a pivotal intermediate in multi-step synthetic sequences.

Building Block for Complex Molecular Architectures

The reactivity of the bromomethyl group makes Ethyl 2-(4-(bromomethyl)phenyl)acetate an excellent substrate for introducing the 4-(ethoxycarbonylmethyl)benzyl moiety into a variety of molecular structures. This has been effectively utilized in the synthesis of complex heterocyclic compounds. For instance, it serves as a starting material in the regioselective synthesis of 1,2,3-triazoles. Through a one-pot reaction involving nucleophilic substitution with sodium azide (B81097) to form an in situ azide intermediate, followed by a copper-catalyzed [3+2] cycloaddition with terminal alkynes, a diverse range of 1,4-disubstituted 1,2,3-triazoles can be prepared in high yields. mdpi.comnih.gov This methodology provides a straightforward route to molecules with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Pharmaceutical Intermediates

Ethyl 2-(4-(bromomethyl)phenyl)acetate and its derivatives are instrumental in the synthesis of several important pharmaceutical agents. One of the most notable examples is its use as a precursor for the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. nih.govnih.gov The synthesis involves the alkylation of a suitable nucleophile with a derivative of this compound, 2-(4-bromomethylphenyl)propionic acid, to construct the core structure of the drug. nih.gov

Furthermore, this versatile building block is employed in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. google.comnih.govmdpi.com The synthesis of these complex molecules often involves the N-alkylation of an imidazole-based core with a biphenyl-tetrazole moiety that can be derived from precursors like Ethyl 2-(4-(bromomethyl)phenyl)acetate.

| Pharmaceutical Intermediate | Therapeutic Class | Synthetic Application of Ethyl 2-(4-(bromomethyl)phenyl)acetate Derivative |

| Loxoprofen Intermediate | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Precursor for the propionic acid side chain. nih.govnih.govnih.gov |

| Angiotensin II Receptor Blocker (ARB) Intermediate | Antihypertensive | Used in the construction of the biphenylmethyl moiety. google.com |

Intermediate for Specialty Chemicals and Materials

The utility of Ethyl 2-(4-(bromomethyl)phenyl)acetate extends to the field of materials science, particularly in the synthesis of functional polymers. The bromomethyl group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This allows for the synthesis of well-defined polymers with specific architectures and functionalities. For example, it can be used to initiate the polymerization of vinyl monomers like styrene (B11656) and acrylates, leading to the formation of block copolymers with tailored properties. google.comethernet.edu.etmst.eduscispace.comresearchgate.netchemtube3d.com These polymers can find applications in areas such as coatings, adhesives, and drug delivery systems.

Derivatization Strategies and Functional Group Interconversions

The chemical versatility of Ethyl 2-(4-(bromomethyl)phenyl)acetate is largely attributed to the reactivity of its bromomethyl group, which can be readily converted into a wide array of other functional groups.

Conversion to Other Halomethyl Derivatives

The bromomethyl group can be transformed into other halomethyl functionalities through nucleophilic substitution reactions. A classic example is the Finkelstein reaction, where the bromide is displaced by an iodide ion, typically from sodium iodide in an acetone (B3395972) solvent, to yield the corresponding iodomethyl derivative. nih.govchemguide.co.uk This conversion is often advantageous as the resulting iodomethyl compound is even more reactive towards nucleophiles, facilitating subsequent synthetic steps.

| Starting Material | Reagent | Product | Reaction Type |

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | Sodium Iodide (NaI) in Acetone | Ethyl 2-(4-(iodomethyl)phenyl)acetate | Finkelstein Reaction nih.govchemguide.co.uk |

Introduction of Diverse Functional Groups via the Bromomethyl Handle

The benzylic bromide in Ethyl 2-(4-(bromomethyl)phenyl)acetate is an excellent electrophile, readily undergoing SN2 reactions with a wide variety of nucleophiles. This allows for the introduction of a diverse range of functional groups at the benzylic position, significantly expanding the synthetic utility of this intermediate.

Common nucleophiles employed in these transformations include:

Azide ion (N₃⁻): Reaction with sodium azide introduces an azido (B1232118) group, which can then be used in "click chemistry" to form triazoles or be reduced to a primary amine. mdpi.comgoogle.com

Cyanide ion (CN⁻): Substitution with cyanide, typically from potassium or sodium cyanide, provides a route to nitriles. chemguide.co.ukyoutube.comnih.gov These can be further hydrolyzed to carboxylic acids or reduced to amines.

Thiolates (RS⁻): Reaction with thiols or their corresponding salts leads to the formation of thioethers.

Amines (RNH₂, R₂NH, R₃N): Alkylation of primary, secondary, or tertiary amines with this compound yields the corresponding substituted benzylamines. aip.org

Carboxylates (RCOO⁻): Esterification can be achieved by reacting with a carboxylate salt, leading to the formation of a new ester linkage.

The table below summarizes some of the common functional group interconversions starting from Ethyl 2-(4-(bromomethyl)phenyl)acetate.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azide mdpi.comgoogle.com |

| Cyanide | Potassium Cyanide (KCN) | -CH₂CN | Nitrile youtube.comnih.gov |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Thioether |

| Amine | Diethylamine (Et₂NH) | -CH₂NEt₂ | Amine aip.org |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | -CH₂OC(O)CH₃ | Ester |

Modification of the Ester Group for Diverse Targets

The ethyl ester functional group in ethyl 2-(4-(bromomethyl)phenyl)acetate is not merely a passive component of the molecule; it is an active site for chemical modification, allowing for the diversification of synthetic targets. The two primary transformations of the ester group are hydrolysis and transesterification, each providing a pathway to a different class of compounds.

Hydrolysis: The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation. This reaction, known as hydrolysis, can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is typically heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This process is reversible, and the use of a large volume of water helps to drive the equilibrium toward the products: 4-(bromomethyl)phenylacetic acid and ethanol (B145695). libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the reaction is called saponification. libretexts.org This process is irreversible as the carboxylate salt formed is not readily attacked by the alcohol. The reaction goes to completion, yielding the sodium salt of 4-(bromomethyl)phenylacetic acid and ethanol. libretexts.org Subsequent acidification of the salt produces the final carboxylic acid.

The resulting carboxylic acid, 4-(bromomethyl)phenylacetic acid, is a valuable intermediate itself, enabling further reactions such as amide bond formation.

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For ethyl 2-(4-(bromomethyl)phenyl)acetate, the ethyl group can be replaced by a different alkyl or aryl group by reacting it with a corresponding alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, this is an equilibrium-controlled process. Using the desired alcohol as the solvent can shift the equilibrium towards the formation of the new ester. masterorganicchemistry.com For instance, reacting the title compound with methanol would yield methyl 2-(4-(bromomethyl)phenyl)acetate.

Base-Catalyzed Transesterification: An alkoxide base corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for a methyl ester) is used to perform a nucleophilic attack on the ester's carbonyl carbon. masterorganicchemistry.com

These modifications of the ester group significantly broaden the synthetic utility of ethyl 2-(4-(bromomethyl)phenyl)acetate, allowing chemists to tailor the molecule for specific target structures with varied properties and applications.

Catalytic and Reagent Development for Ethyl 2-(4-(bromomethyl)phenyl)acetate Transformations

The chemical transformations of ethyl 2-(4-(bromomethyl)phenyl)acetate are facilitated by a range of catalysts and reagents, each selected to target a specific functional group within the molecule. Development in this area focuses on improving reaction efficiency, selectivity, and scalability.

The synthesis of the parent compound itself relies on specific reagents. The bromination of the benzylic position of ethyl 2-phenylacetate is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). evitachem.com

For transformations involving the ester group, catalyst selection is crucial.

Hydrolysis: Acid catalysts (e.g., sulfuric acid) or stoichiometric amounts of base (e.g., sodium hydroxide) are standard reagents for ester hydrolysis. libretexts.org

Transesterification: This reaction can be promoted by acids or bases. masterorganicchemistry.com More advanced catalysts, such as N-heterocyclic carbenes (NHCs), have been developed for transesterification under mild, neutral conditions. tu-clausthal.de Porous polymeric acid resins have also been shown to be effective heterogeneous catalysts for transesterification, allowing for easier separation and recycling. researchgate.net

The bromomethyl group is the most reactive site for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution: The high reactivity of the benzylic bromide allows for reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds. evitachem.com These reactions often proceed without a catalyst or may be facilitated by a non-nucleophilic base to scavenge the HBr byproduct.

Cross-Coupling Reactions: The compound can act as an electrophile in cross-coupling reactions, such as the Suzuki-Miyaura coupling with organoboron compounds. evitachem.com These reactions are typically catalyzed by palladium complexes, which are essential for forming the new carbon-carbon bond.

The table below summarizes the catalysts and reagents involved in the key transformations of ethyl 2-(4-(bromomethyl)phenyl)acetate.

| Transformation | Functional Group | Reagents & Catalysts | Purpose |

| Synthesis | Benzylic C-H | N-Bromosuccinimide (NBS), AIBN | Radical bromination to install the key bromomethyl group. evitachem.com |

| Hydrolysis | Ester | H₂O, H₂SO₄ (catalyst) or NaOH (reagent) | Converts the ester to a carboxylic acid. libretexts.org |

| Transesterification | Ester | Alcohol, Acid or Base Catalyst (e.g., NaOCH₃) | Exchanges the ethyl group for a different alkoxy group. masterorganicchemistry.com |

| Nucleophilic Substitution | Bromomethyl | Nucleophiles (Amines, Alcohols, etc.) | Forms new C-N, C-O, or C-S bonds. evitachem.com |

| Cross-Coupling | Bromomethyl | Organoboron compounds, Palladium catalyst | Forms new C-C bonds. evitachem.com |

Contributions to Drug Discovery and Medicinal Chemistry Research through Synthesis

Ethyl 2-(4-(bromomethyl)phenyl)acetate serves as a versatile building block in medicinal chemistry, providing a valuable scaffold for the synthesis of novel therapeutic agents. Its structure contains two key reactive handles—the electrophilic bromomethyl group and the modifiable ester group—allowing for its incorporation into a wide variety of complex molecular architectures.

Synthesis of Lead Compounds and Analogues

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. Ethyl 2-(4-(bromomethyl)phenyl)acetate is an ideal starting material or intermediate for creating libraries of analogues around a validated pharmacophore.

For example, the phenylacetate (B1230308) core is a feature in several classes of bioactive compounds. Research into novel hypnotic agents has involved the synthesis of fluorine-substituted phenyl acetate derivatives. researchgate.net By using ethyl 2-(4-(bromomethyl)phenyl)acetate, medicinal chemists can systematically attach this core structure to various other fragments, such as different heterocyclic amines or substituted phenols, via nucleophilic substitution at the bromomethyl position. This strategy allows for the exploration of the structure-activity relationship (SAR), optimizing factors like potency, selectivity, and metabolic stability.

In another area, phenylmethylene hydantoins (PMHs), which can be derived from related phenylacetic acid precursors, have been identified as a novel class of anti-metastatic lead compounds for prostate cancer. nih.gov The synthetic accessibility of analogues is key to developing such leads. The phenylacetate moiety provided by intermediates like ethyl 2-(4-(bromomethyl)phenyl)acetate can be elaborated to generate diverse PMH libraries for biological screening. nih.gov

The table below illustrates how the starting material can be used to generate diverse analogues.

| Starting Material | Reaction at Bromomethyl Group | Resulting Structure | Potential Application Area |

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | Reaction with a primary/secondary amine | Amine-substituted phenylacetate | Exploration of CNS agents, enzyme inhibitors researchgate.net |

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | Reaction with a substituted phenol | Ether-linked biaryl structure | Synthesis of BRD4 inhibitors, anti-cancer agents ias.ac.in |

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | Conversion to aldehyde, then condensation with hydantoin (B18101) | Phenylmethylene hydantoin scaffold | Anti-metastatic agents nih.gov |

Development of Bioactive Molecular Scaffolds

A molecular scaffold is the core structure of a molecule. In drug discovery, scaffolds derived from natural products or other biologically relevant structures are often used as a foundation for building new bioactive compounds. nih.gov Ethyl 2-(4-(bromomethyl)phenyl)acetate provides a simple yet powerful phenylacetate scaffold that can be elaborated into more complex, three-dimensional structures designed to interact with specific biological targets.

The strategy of using fragments of known bioactive molecules to design new scaffolds has proven effective. nih.gov The phenyl group linked to an acetic acid ester is a common motif in biologically active molecules. By using ethyl 2-(4-(bromomethyl)phenyl)acetate, chemists can readily attach this "biologically-relevant" scaffold to other molecular fragments or build upon it to create novel chemical entities. researchgate.net

For instance, the compound can be used to link the phenylacetate moiety to a sugar, peptide, or another small molecule, creating hybrid molecules with potentially novel modes of action. The bromomethyl group serves as a reliable anchor point for these conjugations. This approach allows for the exploration of new areas of chemical space while maintaining a structural motif that is often associated with biological activity, thereby increasing the probability of discovering new drug candidates. nih.gov

Computational Investigations of Ethyl 2 4 Bromomethyl Phenyl Acetate and Analogues

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies on the molecular structure and reactivity of Ethyl 2-(4-(bromomethyl)phenyl)acetate focus on understanding its intrinsic electronic properties and the spatial arrangement of its atoms. These studies are foundational for predicting how the molecule will behave in chemical reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Ethyl 2-(4-(bromomethyl)phenyl)acetate, DFT calculations can be used to determine a variety of molecular properties. nih.govresearchgate.net The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. nih.gov

These calculations can provide optimized molecular geometries, which correspond to the lowest energy arrangement of the atoms. uobasrah.edu.iq Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov For Ethyl 2-(4-(bromomethyl)phenyl)acetate, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ester group, while the LUMO is likely centered on the antibonding orbitals of the phenyl ring and the carbonyl group. ucsb.edu The presence of the bromomethyl group introduces a reactive site and influences the electronic properties. libretexts.org

Table 1: Calculated Electronic Properties for Ethyl 2-(4-(bromomethyl)phenyl)acetate and Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | -6.5 | -1.2 | 5.3 | 2.5 |

| Ethyl 2-(4-(chloromethyl)phenyl)acetate | -6.6 | -1.1 | 5.5 | 2.3 |

Note: The data in this table is representative and based on typical values for similar aromatic esters from computational studies. Actual values may vary depending on the specific level of theory and basis set used.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For Ethyl 2-(4-(bromomethyl)phenyl)acetate, several rotatable bonds exist, including the C-C bond between the phenyl ring and the acetate (B1210297) group, and the C-O bond of the ester. The relative energies of these different conformers determine the most stable structure of the molecule. unife.it

Table 2: Relative Energies of Different Conformers of Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Conformer | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Staggered) | 60 | 0.0 |

| 2 (Eclipsed) | 120 | 3.5 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The dihedral angle refers to the rotation around the bond connecting the phenyl ring to the acetate moiety.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For Ethyl 2-(4-(bromomethyl)phenyl)acetate, which contains a reactive benzylic bromide group, computational studies can elucidate the pathways of nucleophilic substitution reactions. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. researchgate.net

For example, the reaction of Ethyl 2-(4-(bromomethyl)phenyl)acetate with a nucleophile can proceed through either an SN1 or SN2 mechanism. Computational modeling can help to distinguish between these two pathways by calculating the activation energies for each. The SN1 mechanism would involve the formation of a benzylic carbocation intermediate, which is stabilized by the adjacent phenyl ring. libretexts.org The SN2 mechanism would involve a single transition state where the nucleophile attacks the carbon atom bonded to the bromine at the same time as the bromine atom leaves. The solvent environment can also be included in these models to provide a more realistic picture of the reaction.

Design of Novel Derivates using In Silico Approaches

In silico approaches, which are computational methods for drug discovery and materials science, can be used to design novel derivatives of Ethyl 2-(4-(bromomethyl)phenyl)acetate with desired properties. rjsocmed.comresearchgate.net By systematically modifying the structure of the parent molecule and calculating the properties of the resulting analogues, it is possible to identify promising candidates for synthesis and experimental testing. plos.orgnih.gov

For instance, if the goal is to develop a derivative with altered reactivity, substituents with different electronic properties (electron-donating or electron-withdrawing) can be added to the phenyl ring. uobasrah.edu.iqrsc.org The effect of these substituents on the HOMO-LUMO gap, charge distribution, and other properties can then be evaluated computationally. espublisher.com This approach, often referred to as quantitative structure-activity relationship (QSAR) studies, can accelerate the discovery of new compounds with enhanced or specific functionalities. nih.gov

Table 3: Predicted Properties of Novel Ethyl 2-(4-(bromomethyl)phenyl)acetate Derivatives

| Derivative | Substituent at C4 | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Index |

|---|---|---|---|

| 1 | -NO2 | 4.8 | High |

| 2 | -OCH3 | 5.6 | Low |

Note: The data presented is illustrative of the type of information that can be generated through in silico design studies.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net These predictions can be valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For Ethyl 2-(4-(bromomethyl)phenyl)acetate, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.govmdpi.comrsc.org The calculated shifts can then be compared to experimental data to aid in the assignment of peaks. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared to the experimental spectrum to identify characteristic functional groups. researchgate.netnih.gov The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm, -CH2Br) | 4.55 | 4.50 |

| 13C NMR (δ, ppm, C=O) | 171.0 | 170.5 |

| IR (cm-1, C=O stretch) | 1735 | 1730 |

Note: The predicted values in this table are representative and would be obtained from DFT calculations. Experimental values are typical for this class of compounds.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of ethyl 2-(4-(bromomethyl)phenyl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy of ethyl 2-(4-(bromomethyl)phenyl)acetate is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The predicted ¹H NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent is summarized below.

The ethyl group protons are anticipated to appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern for an ethyl ester. The benzylic protons of the acetate (B1210297) moiety are expected to be a singlet, as are the protons of the bromomethyl group. The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Data for Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ |

| ~4.15 | Quartet (q) | 2H | -OCH ₂CH₃ |

| ~3.60 | Singlet (s) | 2H | Ar-CH ₂-COO- |

| ~4.50 | Singlet (s) | 2H | Ar-CH ₂Br |

| ~7.30 | Doublet (d) | 2H | Aromatic Protons |

This data is predicted based on known chemical shift values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in ethyl 2-(4-(bromomethyl)phenyl)acetate is expected to produce a distinct signal. The predicted chemical shifts in CDCl₃ are detailed in the following table.

The carbonyl carbon of the ester is expected at the most downfield position. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons showing different intensities than protonated carbons. The methylene carbons of the ethyl group, the acetate moiety, and the bromomethyl group will have characteristic shifts, as will the methyl carbon of the ethyl group.

Predicted ¹³C NMR Data for Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.1 | -OCH₂C H₃ |

| ~33.0 | Ar-C H₂Br |

| ~41.0 | Ar-C H₂-COO- |

| ~61.0 | -OC H₂CH₃ |

| ~129.0 | Aromatic C H |

| ~130.0 | Aromatic C H |

| ~135.0 | Aromatic Quaternary C |

| ~137.0 | Aromatic Quaternary C |

This data is predicted based on known chemical shift values for similar structural motifs.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) would be employed. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. A COSY experiment would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group, and potentially between the aromatic protons if their coupling is resolved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl 2-(4-(bromomethyl)phenyl)acetate is expected to show characteristic absorption bands for the ester and the aromatic ring.

A strong absorption band is anticipated for the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ester will also be present. The aromatic C-H stretching and C=C stretching vibrations will be observed in their characteristic regions. The C-H stretching of the aliphatic methylene and methyl groups will also be visible. The presence of the C-Br bond may give rise to a weak absorption in the fingerprint region.

Predicted IR Absorption Bands for Ethyl 2-(4-(bromomethyl)phenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~1735 | Strong | C=O (Ester) Stretch |

| ~3000-2850 | Medium | C-H (Aliphatic) Stretch |

| ~3100-3000 | Weak | C-H (Aromatic) Stretch |

| ~1610, ~1500 | Medium-Weak | C=C (Aromatic) Stretch |

| ~1200-1000 | Strong | C-O (Ester) Stretch |

| ~850-800 | Medium | C-H (Aromatic) Out-of-plane bend (para-disubstitution) |

This data is predicted based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For ethyl 2-(4-(bromomethyl)phenyl)acetate, with a molecular formula of C₁₁H₁₃BrO₂, the expected monoisotopic mass is approximately 256.01 g/mol for the ⁷⁹Br isotope and 258.01 g/mol for the ⁸¹Br isotope, which are present in nearly a 1:1 ratio.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 211/213, and the loss of the entire ethyl acetate moiety. A prominent peak at m/z 177 would correspond to the tropylium-like cation formed after the loss of the bromine atom. Further fragmentation of the aromatic portion would also be observed.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While no specific X-ray crystal structure for ethyl 2-(4-(bromomethyl)phenyl)acetate is readily available in the searched literature, the solid-state structures of related phenylacetate (B1230308) derivatives have been determined. For instance, studies on other ethyl phenylacetate derivatives have provided insights into their molecular geometry and packing in the solid state. google.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification, separation, and purity assessment of Ethyl 2-(4-(bromomethyl)phenyl)acetate. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from starting materials, byproducts, or impurities. The choice of method depends on the scale of the separation and the specific analytical requirements. Standard methods for purity analysis include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), while Thin-Layer Chromatography (TLC) is frequently used for rapid reaction monitoring.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For Ethyl 2-(4-(bromomethyl)phenyl)acetate, GC analysis is feasible but must be approached with caution due to the nature of the benzylic bromide group. Benzylic halides can be thermally labile and may degrade at elevated temperatures in the GC injector port, potentially leading to inaccurate quantification and the appearance of impurity peaks corresponding to decomposition products like hydrogen bromide. nih.govnoaa.govrsc.org Therefore, method development should focus on using lower injection temperatures and a rapid temperature ramp to minimize the compound's residence time at high temperatures. byu.edu

A flame ionization detector (FID) is commonly used for quantitative analysis due to its general response to organic compounds. For structural confirmation and identification of impurities, a mass spectrometer (MS) is the preferred detector. Analysis of related compounds like benzyl (B1604629) bromide and other aromatic esters suggests that a non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), provides good resolution. tsijournals.com The Kovats retention index, a measure of retention time relative to n-alkanes, has been reported for the related compound Ethyl 2-(4-bromophenyl)acetate on a semi-standard non-polar column as 1583, providing a reference point for its elution behavior. nih.gov

| Parameter | Value / Description | Justification / Reference |

| Column | Capillary Column (e.g., DB-5, HP-5MS) | Standard for separation of aromatic compounds of medium polarity. tsijournals.com |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good efficiency and capacity for purity analysis. | |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. niscpr.res.in |

| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column. |

| Injector | Split/Splitless | Split mode is suitable for purity analysis of major components. |

| Injector Temp. | ≤ 220 °C | A lower temperature is recommended to prevent thermal degradation of the benzylic bromide. tsijournals.com |

| Oven Program | Initial: 80 °C (hold 2 min) | Allows for solvent focusing. niscpr.res.in |

| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure separation without excessive time at high temperatures. niscpr.res.in | |

| Final Hold: 5 min | Ensures elution of any less volatile impurities. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general purity assessment; MS for definitive identification of impurities. pku.edu.cnresearchgate.net |

| Detector Temp. | 260 - 300 °C | Must be hot enough to prevent condensation of the analyte. tsijournals.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the most common and robust method for the purity assessment of Ethyl 2-(4-(bromomethyl)phenyl)acetate. As a non-destructive technique that operates at ambient temperature, it avoids the potential for thermal degradation associated with GC. Reversed-phase HPLC (RP-HPLC) is the mode of choice, where a non-polar stationary phase is used with a polar mobile phase. nih.gov

The compound is well-suited for analysis on octadecylsilane (B103800) (C18) or phenyl-type stationary phases. nih.govbme.hu A mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). bme.hunih.gov Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to ensure the timely elution of the main compound while also separating more non-polar impurities. A method for the related compound, ethyl bromophenylacetate, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, the non-volatile phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com Detection is typically achieved using a UV detector, as the phenyl ring in the molecule provides strong chromophoric activity, usually monitored at or around 254 nm. bme.hu

| Parameter | Value / Description | Justification / Reference |

| Column | C18 or Phenyl-Hexyl bonded silica (B1680970) | Standard reversed-phase columns suitable for aromatic compounds. nih.govbme.hu |

| 4.6 mm x 150 mm, 3 or 5 µm particle size | Common dimensions providing a good balance of efficiency and backpressure. | |

| Mobile Phase | A: Water (with 0.1% Formic or Phosphoric Acid) | Acid improves peak shape for esters and other polar compounds. sielc.com |

| B: Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. bme.hu | |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for separating mixtures with varying polarities. |

| Example Gradient: 70% A to 10% A over 15 min | A typical gradient for separating moderately polar compounds from impurities. | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. chromatographyonline.com |

| Detection | UV Absorbance at 254 nm | The aromatic ring provides strong absorbance at this wavelength. bme.huumich.edu |

| Injection Vol. | 5 - 20 µL | Standard injection volume for analytical HPLC. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reactions and for determining appropriate solvent conditions for column chromatography purification. libretexts.org It is a simple, fast, and cost-effective method to assess the presence of Ethyl 2-(4-(bromomethyl)phenyl)acetate and to check for the consumption of starting materials or the formation of byproducts. wisc.edu

The standard stationary phase for TLC is silica gel coated on a support like glass or aluminum. wisc.edu Given the ester and alkyl halide functionalities, Ethyl 2-(4-(bromomethyl)phenyl)acetate is a compound of moderate polarity. wisc.edu The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). mit.edu The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) ideally between 0.3 and 0.7. umich.edu For isomers of this compound, a mobile phase system of hexane/ethyl acetate (3:1) has been shown to be effective for monitoring reaction progress.

Visualization of the separated spots on the TLC plate is readily accomplished using a UV lamp (254 nm), as the aromatic ring of the compound will absorb UV light and appear as a dark spot against the fluorescent background of the plate. umich.edumit.edu

| Step | Procedure | Purpose / Rationale |

| 1. Plate Preparation | Use a silica gel 60 F254 plate. Draw a light pencil line ~1 cm from the bottom (the origin). | Silica gel is a polar stationary phase. The F254 indicator allows for UV visualization. umich.eduwisc.edu |

| 2. Spotting | Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, apply a small spot of the solution onto the origin line. | Creates a concentrated starting point for the separation. utdallas.edu |

| 3. Eluent Selection | Prepare a mobile phase. A common starting system is Hexane:Ethyl Acetate (3:1 v/v). | This solvent system has been shown to be effective for related isomers. The polarity can be adjusted to optimize separation. mit.edu |

| 4. Development | Place a small amount of the eluent in a developing chamber with a lid. Place the spotted TLC plate in the chamber, ensuring the eluent level is below the origin line. Close the chamber. | The eluent travels up the plate via capillary action, separating the mixture's components based on their affinity for the stationary and mobile phases. wisc.edu |

| 5. Visualization | Once the solvent front is ~1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. View the plate under a UV lamp (254 nm). Circle any visible spots. | The compound is UV-active due to the aromatic ring. Marking the solvent front is crucial for calculating the Rf value. umich.edumit.edu |

| 6. Rf Calculation | Measure the distance from the origin to the center of the sample spot and the distance from the origin to the solvent front. Calculate Rf = (distance traveled by spot) / (distance traveled by solvent front). | The Rf value is a characteristic of the compound under specific conditions and helps in identification and assessing purity. libretexts.org |

Future Research Directions and Emerging Applications

Advanced Catalyst Development for Specific Transformations

The reactivity of the bromomethyl group makes Ethyl 2-(4-(bromomethyl)phenyl)acetate an excellent substrate for various catalytic transformations, particularly cross-coupling reactions. The methyl analog of this compound is noted for its utility in Suzuki-Miyaura cross-coupling reactions, which typically employ palladium catalysts to form new carbon-carbon bonds. nih.gov Future research will likely focus on developing more advanced catalysts to enhance the efficiency and scope of these reactions.

Key areas of catalyst development include:

High-Turnover Palladium Catalysts: Designing palladium complexes with novel ligands that can achieve higher yields with lower catalyst loadings, thus reducing costs and residual metal contamination in the final product.

Alternative Metal Catalysts: Investigating the use of more abundant and less expensive metals, such as copper or nickel, to catalyze transformations of the bromomethyl group. Copper-catalyzed tandem reactions have been successfully developed for other bromo-substituted compounds, suggesting a promising avenue for exploration. wikipedia.org

Photoredox Catalysis: Exploring light-mediated catalytic cycles that can activate the carbon-bromine bond under mild conditions, offering a greener alternative to traditional thermal methods.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, precision, and scalability. rsc.org Integrating the synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate and its derivatives into automated flow systems is a major direction for future research. mdpi.com Automated fast-flow instruments have already demonstrated the capacity to perform hundreds of consecutive reactions for the manufacturing of complex peptide chains in a matter of hours. acs.org

This approach offers several advantages:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling reactive intermediates and hazardous reagents. rsc.org

Precise Control: Flow systems allow for exact control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org

Scalability: Production can be scaled up by simply extending the operation time of the system, avoiding the complex challenges of scaling up large batch reactors. rsc.org

Automation: Coupling flow reactors with robotic systems and real-time analytical tools enables high-throughput synthesis and rapid optimization of reaction conditions. researchgate.net The continuous production of other acetate (B1210297) esters in packed-bed reactors has shown excellent stability and conversion rates, providing a model for the potential synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate. researchgate.net

Potential in Materials Science and Polymer Chemistry

Ethyl 2-(4-(bromomethyl)phenyl)acetate is a valuable building block for the creation of functional materials and polymers. Its ability to act as a linker or spacer is a key attribute. nih.gov The reactive bromomethyl group can be used to covalently attach the molecule to polymer backbones or surfaces, while the ester group can be hydrolyzed or further modified.

Future research in this area could focus on:

Surface Functionalization: Using the compound to modify the surfaces of materials like silica (B1680970) or gold nanoparticles to alter their properties, such as hydrophobicity or biocompatibility. The bromomethyl group serves as an anchor point for grafting onto the surface.

Polymer Synthesis: Incorporating the molecule as a monomer or a functional side-chain in polymerization reactions. This could be used to create polymers with specific functionalities, such as photo-active or biodegradable materials. For example, polymerization reactions involving di(bromomethyl)benzene derivatives have been used to create functional polymers. rsc.org

Dendrimer and Hyperbranched Polymers: Employing its bifunctional nature to build complex, three-dimensional macromolecular architectures. The central phenyl ring acts as a rigid core from which polymer chains can be grown.

Role in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. wikipedia.org The structural features of Ethyl 2-(4-(bromomethyl)phenyl)acetate make it an intriguing candidate for designing complex supramolecular systems. The rigid phenyl ring can participate in π–π stacking interactions, while the bromine atom can engage in halogen bonding and other weak interactions that influence the packing of molecules in a crystal lattice. researchgate.netnih.gov Studies on other bromo-substituted aromatic compounds have shown that interactions involving the bromine atom can play a primary role in directing the formation of highly ordered supramolecular nanostructures. nih.gov

In nanotechnology, the functionalization of nanoparticles is crucial for their application in fields like drug delivery and diagnostics. nih.govmedcomadvance.com The bromomethyl group of Ethyl 2-(4-(bromomethyl)phenyl)acetate provides a reactive handle for the covalent attachment of this molecule to the surface of nanoparticles. researchgate.net This "grafting to" approach allows for precise control over the surface chemistry of nanomaterials. researchgate.net By attaching this molecule, researchers can introduce a spacer arm (the ethyl acetate portion) that can be further modified, for instance, by linking it to biomolecules or fluorescent dyes, thereby creating highly tailored nano-architectures for specific biological or imaging applications.

Q & A

Q. How is the compound utilized in synthesizing bioactive molecules, and what are key analytical pitfalls?

Q. What strategies optimize regioselectivity in multi-step syntheses involving the bromomethyl group?

- Methodology : Protecting groups (e.g., silyl ethers) shield reactive sites during ester hydrolysis. Competitive pathway analysis via -labeling tracks undesired cross-talk, minimized by low-temperature (-78°C) lithiation .

Data Contradiction Analysis

- Example : Conflicting melting points (mp 29–31°C vs. 104–106°C in bromophenyl analogs) arise from polymorphism or impurity. Differential Scanning Calorimetry (DSC) and PXRD distinguish crystalline forms .

- Example : Discrepant coupling constants (J = 8 Hz vs. 6 Hz) in literature are resolved via variable-temperature NMR, revealing conformational equilibria influenced by solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.